

# An In-depth Technical Guide to the Properties of Racemic Lys-SMCC-DM1

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Compound of Interest		
Compound Name:	(Rac)-Lys-SMCC-DM1	
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#### Introduction

Racemic Lys-SMCC-DM1 is a critical molecule in the field of antibody-drug conjugates (ADCs), representing the cytotoxic payload released within a target cell. It is the active metabolite of lysine-linked ADCs that utilize the non-cleavable linker SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) and the potent microtubule-disrupting agent DM1, a maytansinoid derivative. Upon internalization of the ADC and subsequent lysosomal degradation of the antibody component, Lys-SMCC-DM1 is released, exerting its potent anticancer effects. The "racemic" designation refers to the stereochemistry of the lysine component, indicating a mixture of both L-lysine and D-lysine conjugates. Understanding the properties of this racemic mixture is crucial for the development and optimization of ADCs.

# **Physicochemical Properties**

A summary of the known physicochemical properties of Lys-SMCC-DM1 is presented in Table 1. It is important to note that while some data is available for Lys-SMCC-DM1, specific experimental values for the racemic mixture, such as pKa and LogP, are not extensively reported in the literature. The provided values are based on available data for the single isomer and computational predictions.

Table 1: Physicochemical Properties of Lys-SMCC-DM1



Property	Value	Source/Method
IUPAC Name	(2S)-6-amino-1-(4-(((4-(3- ((1S,2R,3S,5S,6S,16E,18E,20 R,21S)-11-chloro-21-hydroxy- 12,20-dimethoxy-2,5,9,16- tetramethyl-8,23-dioxo-4,24- dioxa-9,22- diazatetracyclo[19.3.1.1 <sup>3</sup> ,6.0 <sup>5</sup> ,10] ]hexacosa-16,18-dien-2- yl)oxy)-3- oxopropyl)amino)methyl)cycloh exyl)methyl)-1-oxohexan-2- aminium	N/A
Molecular Formula	C53H75CIN6O15S	[1]
Molecular Weight	1103.71 g/mol	[1]
Appearance	White to off-white solid	[1]
Solubility	- DMSO: ≥ 100 mg/mL (≥ 90.60 mM) - 10% DMSO + 90% (20% SBE-β-CD in saline): ≥ 2.5 mg/mL (≥ 2.27 mM) - 10% DMSO + 90% corn oil: ≥ 2.5 mg/mL (≥ 2.27 mM) - 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline: ≥ 2.5 mg/mL (≥ 2.27 mM)	[1][2]
pKa (predicted)	Basic pKa (amine): ~9.5-10.5 Acidic pKa (carboxyl): ~2.0-3.0	Predicted
LogP (predicted)	High	Predicted
Permeability	Low	[1][2]

# **Mechanism of Action**

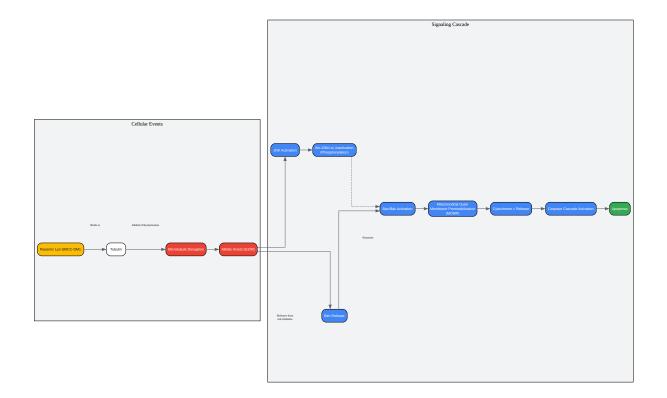


The primary mechanism of action of Lys-SMCC-DM1 is the inhibition of tubulin polymerization. [1][2][3] By binding to tubulin, it disrupts the assembly of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to cell cycle arrest in the G2/M phase and ultimately triggers programmed cell death (apoptosis).

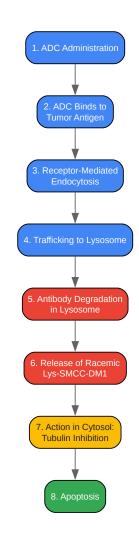
## **Signaling Pathway to Apoptosis**

The prolonged mitotic arrest induced by microtubule disruption activates a cascade of signaling events, primarily involving the c-Jun N-terminal kinase (JNK) pathway and the Bcl-2 family of proteins.









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### References

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